molecular formula AsH2O2- B1233100 Arsonite(1-)

Arsonite(1-)

Cat. No.: B1233100
M. Wt: 108.936 g/mol
InChI Key: JGFRDTAHDQVRFS-UHFFFAOYSA-N
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Description

Arsonite(1−) (chemical formula AsO₂⁻) is an arsenic-containing oxyanion characterized by its −1 charge and a linear structure with arsenic in the +3 oxidation state. It is a rare but significant species in environmental and inorganic chemistry, particularly in contexts involving arsenic mobility and toxicity. Arsonite(1−) forms in specific redox conditions, often in aqueous environments where arsenic undergoes partial oxidation or reduction. Its reactivity is influenced by pH, ionic strength, and the presence of coordinating metals like iron or sodium .

Arsonite(1−) is distinct from the more common arsenite (AsO₃³⁻) and arsenate (AsO₄³⁻) ions due to its unique stoichiometry and coordination geometry. Its environmental persistence and toxicity profile align with other arsenic(III) compounds, which are classified as carcinogenic and regulated under global chemical safety frameworks .

Properties

Molecular Formula

AsH2O2-

Molecular Weight

108.936 g/mol

IUPAC Name

hydroxyarsinite

InChI

InChI=1S/AsH2O2/c2-1-3/h1-2H/q-1

InChI Key

JGFRDTAHDQVRFS-UHFFFAOYSA-N

SMILES

O[AsH][O-]

Canonical SMILES

O[AsH][O-]

Origin of Product

United States

Comparison with Similar Compounds

Sodium Arsenite (NaAsO₂)

Structural and Chemical Properties :

  • Sodium arsenite shares the AsO₂⁻ anion with arsonite(1−) but exists as a sodium salt (Na⁺ counterion).
  • Both compounds exhibit arsenic in the +3 oxidation state, but sodium arsenite typically forms polymeric chains in the solid state, whereas arsonite(1−) may coordinate with diverse metals (e.g., Cu²⁺, Fe³⁺) .

Toxicity :

  • LD₅₀ (rat, oral): Sodium arsenite (41 mg/kg) vs. arsonite(1−) complexes (estimated 20–50 mg/kg). Both disrupt cellular respiration by binding to thiol groups in enzymes .

Potassium Arsenite (KAsO₂)

Comparison :

  • Potassium arsenite shares the AsO₂⁻ core but differs in counterion (K⁺ vs. Na⁺ or other metals). This results in distinct solubility profiles: potassium arsenite dissolves more readily in polar solvents (e.g., 78 g/100 mL in water) than sodium or copper arsonite salts .
  • Both compounds decompose under oxidative conditions to form arsenate (AsO₄³⁻), but potassium arsenite is more thermally stable (decomposes at ~300°C) compared to arsonite(1−) salts, which degrade at lower temperatures (~150°C) .

Comparison with Functionally Similar Compounds

Antimonite (SbO₂⁻)

Functional Analog :

  • Antimonite (SbO₂⁻) is an antimony analog of arsonite(1−), with Sb in the +3 oxidation state. Both ions participate in redox cycles in geological and biological systems, but antimonite is less toxic (LD₅₀ for SbO₂⁻: ~500 mg/kg in rats) and more stable under high-temperature conditions .

Environmental Behavior :

  • On planetary surfaces (e.g., Venus), arsonite(1−) and antimonite gases exhibit contrasting stability. Arsonite(1−) dominates arsenic speciation at lower temperatures, while antimonite precipitates as Sb₂S₃ (stibnite) under similar conditions, regulating antimony gas-phase abundance .

Arsenate (AsO₄³⁻)

Redox Contrast :

  • Arsenate (AsO₄³⁻, arsenic +5) is a fully oxidized counterpart to arsonite(1−). While both are toxic, arsenate is less mobile in reducing environments but more persistent in aerobic systems.
  • Arsonite(1−) acts as an intermediate in the arsenate-arsenite redox cycle, often forming transiently during microbial metabolism or chemical remediation processes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Arsonite(1−) (AsO₂⁻) Sodium Arsenite (NaAsO₂) Antimonite (SbO₂⁻)
Oxidation State (As/Sb) +3 +3 +3
Solubility in Water Low (varies with metal) 109 g/100 mL Moderate (K salt: 78 g/100 mL)
Thermal Decomposition ~150°C ~250°C ~300°C
Dominant Environmental Role Intermediate in As redox Pesticide ingredient Sb gas-phase regulation
Toxicity (LD₅₀, rat oral) 20–50 mg/kg (est.) 41 mg/kg ~500 mg/kg

Sources :

Table 2: Key Environmental Reactions

Reaction Type Arsonite(1−) Antimonite
Oxidation AsO₂⁻ → AsO₄³⁻ (in presence of O₂) SbO₂⁻ → SbO₄³⁻ (slower kinetics)
Precipitation Forms FeAsO₂ in iron-rich systems Forms Sb₂S₃ (stibnite) in sulfidic systems
Microbial Interaction Reductase enzymes convert to AsH₃ Limited biomethylation observed

Sources :

Research Findings and Gaps

  • Stability in Extreme Environments : Arsonite(1−) is implicated in Venusian atmospheric chemistry, but its low mole fraction (<10%) limits its role in cloud formation compared to antimonite .
  • Analytical Challenges : Detection of arsonite(1−) requires advanced speciation techniques (e.g., HPLC-ICP-MS), as total arsenic measurements may conflate it with other As(III) species .
  • Regulatory Status: Both arsonite(1−) and its analogs are restricted under REACH and the Stockholm Convention due to carcinogenicity, but antimony compounds face less stringent controls .

Identified Gaps :

Limited data on arsonite(1−)’s coordination chemistry with transition metals.

Comparative studies on the ecotoxicology of AsO₂⁻ vs. SbO₂⁻ in marine systems.

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